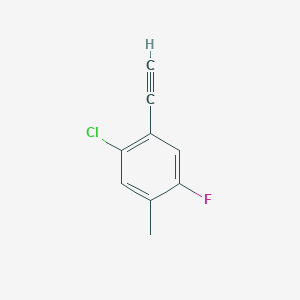

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of carbon and hydrogen atoms within this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the influence of the aromatic ring and various substituents on the magnetic environment of each hydrogen atom. The aromatic protons typically appear in the 7.0-8.5 parts per million region, with specific chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

The ethynyl proton represents a particularly diagnostic signal, appearing as a sharp singlet around 2.9-3.1 parts per million. This chemical shift is characteristic of terminal alkyne protons and confirms the presence of the ethynyl functional group. The relatively upfield position compared to aromatic protons reflects the sp-hybridized carbon's influence on the attached hydrogen's magnetic environment.

The methyl group protons generate a singlet signal typically observed around 2.1-2.5 parts per million, with the exact chemical shift depending on the aromatic ring's electronic effects. The integration ratio provides quantitative information about the number of protons in each environment, with the methyl group contributing three protons compared to one proton each for the aromatic and ethynyl positions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 120-160 parts per million range. The ethynyl carbons exhibit characteristic chemical shifts around 80-90 parts per million for the sp-hybridized carbons, while the methyl carbon appears around 20-25 parts per million. The quaternary aromatic carbons bearing substituents show distinct chemical shifts that reflect their electronic environments.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethynyl H | 2.9-3.1 | Singlet | 1H |

| Aromatic H | 7.0-7.5 | Complex | 2H |

| Methyl H | 2.1-2.5 | Singlet | 3H |

Infrared and Raman Vibrational Profiles

Infrared spectroscopy provides comprehensive information about the vibrational modes of this compound, with each functional group contributing characteristic absorption bands. The ethynyl group produces two distinctive absorptions: the carbon-carbon triple bond stretch around 2100-2150 cm⁻¹ and the terminal alkyne carbon-hydrogen stretch around 3300 cm⁻¹. These sharp, intense bands serve as diagnostic indicators for the presence of the terminal alkyne functionality.

The aromatic ring system generates characteristic absorption patterns in multiple spectral regions. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1450-1600 cm⁻¹ region, while the aromatic carbon-hydrogen stretching modes occur around 3020-3100 cm⁻¹. The out-of-plane bending vibrations of aromatic hydrogens produce fingerprint-region absorptions below 1000 cm⁻¹ that provide information about the substitution pattern on the benzene ring.

The carbon-halogen bonds contribute to the infrared spectrum through their stretching vibrations. The carbon-chlorine bond typically produces a medium-intensity absorption around 600-800 cm⁻¹, while the carbon-fluorine bond generates a stronger absorption in the 1000-1400 cm⁻¹ region due to the high electronegativity of fluorine. The methyl group contributes characteristic carbon-hydrogen stretching absorptions around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The carbon-carbon triple bond stretch often appears more prominently in Raman spectra, while the aromatic ring breathing modes and symmetric stretching vibrations provide additional structural confirmation.

| Functional Group | Infrared Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C≡C stretch | 2100-2150 | Medium | Triple bond stretch |

| ≡C-H stretch | 3300 | Medium | Terminal alkyne |

| Aromatic C=C | 1450-1600 | Medium | Ring stretch |

| C-F stretch | 1000-1400 | Strong | Halogen stretch |

| C-Cl stretch | 600-800 | Medium | Halogen stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight of the compound. The isotope pattern shows additional peaks at mass-to-charge ratio 170 due to the presence of chlorine-37, which has approximately 33% natural abundance relative to chlorine-35.

The fragmentation behavior follows typical patterns observed for halogenated aromatic compounds. Loss of hydrogen halides represents a common fragmentation pathway, with loss of hydrogen chloride (36 mass units) producing a fragment at mass-to-charge ratio 132, and loss of hydrogen fluoride (20 mass units) generating a peak at mass-to-charge ratio 148. These fragmentations often occur through rearrangement mechanisms that stabilize the resulting carbocation intermediates.

The ethynyl substituent contributes to unique fragmentation patterns characteristic of aromatic alkynes. Loss of the acetylene unit (26 mass units) can occur, producing fragments at mass-to-charge ratio 142. Alpha-cleavage adjacent to the aromatic ring may result in loss of various substituent combinations, creating a complex fragmentation spectrum that requires careful interpretation.

The base peak in the mass spectrum often corresponds to formation of stabilized aromatic cations through loss of neutral fragments. Common base peaks for substituted benzene derivatives include the tropylium ion (mass-to-charge ratio 91) formed through rearrangement processes, though the specific substitution pattern in this compound may alter the relative intensities of various fragment ions.

| Fragment | Mass-to-Charge Ratio | Relative Intensity | Origin |

|---|---|---|---|

| Molecular ion | 168/170 | Variable | M⁺- |

| Loss of HCl | 132 | Medium | [M-36]⁺ |

| Loss of HF | 148 | Medium | [M-20]⁺ |

| Loss of C₂H₂ | 142 | Low | [M-26]⁺ |

| Aromatic fragments | 77-91 | High | Rearrangement |

Properties

IUPAC Name |

1-chloro-2-ethynyl-4-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXRIFGUYSLUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Friedel-Crafts Acylation:

Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

Nitration and Reduction: The benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.

Bromination: The amine group is then brominated to introduce the desired substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of phenols.

Scientific Research Applications

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it follows in chemical reactions. For example, the presence of electron-withdrawing groups like chlorine and fluorine can make the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzene Derivatives

Molecular Weight and Physicochemical Properties

- The target compound has the lowest molecular weight (153.23 g/mol) among the analogs, likely due to the compact ethynyl group. Larger substituents, such as the difluoroethyl group (225.24 g/mol), increase molecular weight and may reduce volatility .

- The vinyl-substituted analog (1-Chloro-3-ethenyl-5-fluorobenzene) has a moderate molecular weight (156.58 g/mol) and could serve as a monomer in polymer chemistry .

Research and Commercial Relevance

- Supplier Landscape : Suppliers like Enamine Ltd and EOS Med Chem list similar compounds, indicating commercial demand for halogenated aromatic intermediates in drug discovery .

Biological Activity

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene, an organic compound with the molecular formula C9H6ClF, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom, an ethynyl group, a fluorine atom, and a methyl group. The presence of these substituents influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing effects of the chlorine and fluorine atoms can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles such as thiols and amines. This reactivity is crucial for its potential applications in medicinal chemistry.

Anticancer Properties

Research into structurally related compounds has revealed promising anticancer activities. For example, certain phenylacetylenes have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of ethynyl groups in similar compounds has been linked to enhanced biological activity against cancer cells .

Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing novel homoisoflavonoids reported that certain derivatives exhibited submicromolar antiangiogenic effects in vitro. This suggests that compounds with similar frameworks to this compound could also possess significant antiangiogenic properties .

Study 2: Electrophilic Activity

Another investigation into electrophilic hetero-aromatic compounds revealed that thiazoles with alkyne electrophiles selectively induced ferroptosis in cancer cells. This highlights the potential for this compound to be explored for similar cytotoxic effects due to its ethynyl substituent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H6ClF | Potential antimicrobial and anticancer |

| 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | Anticancer activity reported |

| Polyhalogenated benzimidazoles | Variable | Effective against MRSA |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene, and how are they validated?

- Methodology :

- Route 1 : Use cesium-based alkynylation agents (e.g., oClPhEBX) with halogenated aromatic precursors under photoredox catalysis (4CzIPN as a catalyst in degassed CH₂Cl₂). Purification via silica gel chromatography with pentane as the eluent yields the product (78% reported efficiency) .

- Route 2 : Sequential functionalization of a benzene ring via electrophilic substitution (chlorination, fluorination, and ethynylation), followed by methyl group introduction using Friedel-Crafts alkylation .

- Validation : Thin-layer chromatography (TLC) with pentane (Rf = 0.3) and NMR spectroscopy for structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Avoid prolonged storage due to potential degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, ethynyl C≡CH resonance at δ ~2.5–3.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 182.03) .

- TLC : Monitor reaction progress using pentane/ethyl acetate (95:5) .

Advanced Research Questions

Q. How can synthesis yield be optimized given steric hindrance from substituents?

- Methodology :

- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance coupling efficiency for ethynyl group introduction .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating solvents (e.g., THF) to reduce steric interference .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during methyl group addition to minimize side reactions .

Q. How to resolve contradictions in NMR data for structural confirmation?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings (e.g., distinguishing ethynyl vs. aromatic protons) .

- X-ray Crystallography : Resolve positional isomerism disputes (e.g., chloro vs. fluoro orientation) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene derivatives) .

Q. What stability considerations are critical under varying pH and thermal conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C). The compound is stable in pH 5–9 but hydrolyzes in strongly acidic/basic conditions, releasing toxic HF .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C. Store below 30°C to prevent polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.